molecular formula C18H17N3O3S2 B2864507 Ethyl 2-[(4-ethylthiadiazole-5-carbonyl)amino]-4-phenylthiophene-3-carboxylate CAS No. 899975-73-6

Ethyl 2-[(4-ethylthiadiazole-5-carbonyl)amino]-4-phenylthiophene-3-carboxylate

Cat. No. B2864507
CAS RN: 899975-73-6
M. Wt: 387.47
InChI Key: UKDDVEGWDCHNQQ-UHFFFAOYSA-N
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Description

Ethyl 2-[(4-ethylthiadiazole-5-carbonyl)amino]-4-phenylthiophene-3-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is also known as ETC and has been synthesized using various methods.

Scientific Research Applications

Synthesis and Tautomeric Structures

Research on similar thiophene derivatives has led to the development of novel thiophene-based bis-heterocyclic monoazo dyes. These compounds, characterized by elemental analysis and spectral methods, have been evaluated for their solvatochromic behavior and tautomeric structures in various solvents. The study also explored the acid and base effects on the visible absorption maxima of the dyes, which could provide insights into the photophysical properties relevant to "Ethyl 2-[(4-ethylthiadiazole-5-carbonyl)amino]-4-phenylthiophene-3-carboxylate" and its analogs (Karcı & Karcı, 2012).

Novel Synthetic Routes

Another study presented a facile and efficient synthesis of new pyrazolo[3,4-b]pyridine products through condensation of pyrazole-5-amine derivatives and activated carbonyl groups. This process is useful for preparing N-fused heterocycle products in good to excellent yields, indicating a potential pathway for synthesizing derivatives of "this compound" (Ghaedi et al., 2015).

Antimicrobial Activity

The chemistry of 2-aminothiophenes, closely related to the compound , has been a dynamic field of research due to their biological activities. A study reported the synthesis of ethyl 2-amino-4-phenylthiophene-3-carboxylate derivatives obtained by base protanated reaction, which were screened for their antibacterial activity. This highlights the potential of exploring the antimicrobial properties of "this compound" derivatives (Prasad et al., 2017).

Heterocyclic Compounds Synthesis

The Gewald reaction has been utilized to synthesize 2-aminothiophene-3-carboxylates with various aryl groups, indicating a versatile method for constructing thiophene derivatives. This method could be applied to synthesize "this compound" and study its properties and potential applications (Tormyshev et al., 2006).

properties

IUPAC Name

ethyl 2-[(4-ethylthiadiazole-5-carbonyl)amino]-4-phenylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S2/c1-3-13-15(26-21-20-13)16(22)19-17-14(18(23)24-4-2)12(10-25-17)11-8-6-5-7-9-11/h5-10H,3-4H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKDDVEGWDCHNQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SN=N1)C(=O)NC2=C(C(=CS2)C3=CC=CC=C3)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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